molecular formula C9H15F2N B2474972 (6,6-Difluorospiro[2.5]octan-1-yl)methanamine CAS No. 2025402-94-0

(6,6-Difluorospiro[2.5]octan-1-yl)methanamine

Cat. No.: B2474972
CAS No.: 2025402-94-0
M. Wt: 175.223
InChI Key: XBKBMTHYDYEHOM-UHFFFAOYSA-N
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Description

(6,6-Difluorospiro[25]octan-1-yl)methanamine is a chemical compound with the molecular formula C₉H₁₅F₂N It is characterized by a spirocyclic structure, where a spiro[25]octane ring system is substituted with two fluorine atoms at the 6-position and an amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Difluorospiro[2.5]octan-1-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Spirocyclic Core: The spiro[2.5]octane core can be synthesized through a cyclization reaction involving appropriate starting materials, such as cyclohexanone derivatives.

    Introduction of Fluorine Atoms: The difluorination at the 6-position can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(6,6-Difluorospiro[2.5]octan-1-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as alcohols or hydrocarbons.

    Substitution: The fluorine atoms and the amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

(6,6-Difluorospiro[2.5]octan-1-yl)methanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (6,6-Difluorospiro[2.5]octan-1-yl)methanamine involves its interaction with molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The spirocyclic structure provides rigidity, which can influence the compound’s pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

    (1,1-Difluorospiro[2.5]octan-5-yl)methanamine: Similar in structure but differs in the position of the fluorine atoms and the amine group.

    (6,6-Difluorospiro[3.3]heptane): Another spirocyclic compound with a different ring size and fluorination pattern.

Uniqueness

(6,6-Difluorospiro[2.5]octan-1-yl)methanamine is unique due to its specific spirocyclic structure and the positioning of the fluorine atoms and the amine group. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(6,6-difluorospiro[2.5]octan-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N/c10-9(11)3-1-8(2-4-9)5-7(8)6-12/h7H,1-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKBMTHYDYEHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CC2CN)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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